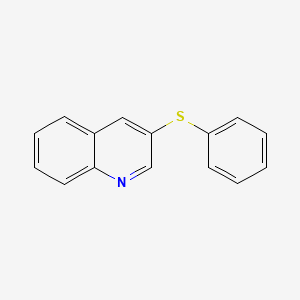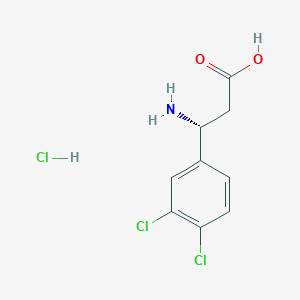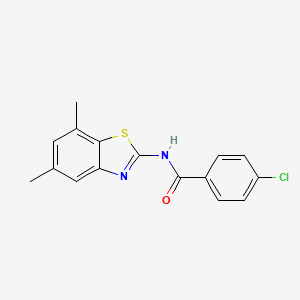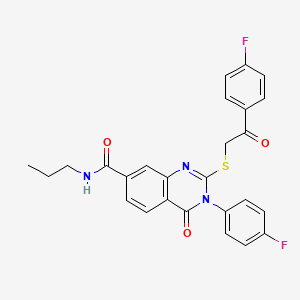![molecular formula C22H20ClN5O2S B2676337 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 894037-47-9](/img/structure/B2676337.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound featuring a thiazole and triazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with a suitable amine under reflux conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate and an appropriate aldehyde to form the triazole ring.
Linking the Thiazole-Triazole Moiety to Oxalamide: The final step involves coupling the thiazole-triazole intermediate with 3,4-dimethylaniline in the presence of oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Triazole Derivatives: Compounds such as fluconazole and anastrozole.
Uniqueness
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its combined thiazole and triazole rings, which may confer distinct biological activities and chemical properties not seen in simpler analogs.
属性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-3-8-17(11-14(13)2)25-21(30)20(29)24-10-9-18-12-31-22-26-19(27-28(18)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQXLMQDAWWAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2676255.png)
![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)
![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)



![6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2676267.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-thienylcarbonyl)piperazine](/img/structure/B2676269.png)
![4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B2676274.png)
![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)
![3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676277.png)
